BRD4-BD1 Binding: 3-Bromo vs. 4-Bromo Substitution
In the pyrimidinylsulfamoyl phenyl acetamide series disclosed in US9393232, the 3-bromophenoxy derivative (Compound 4.2) exhibited a BRD4-BD1 IC₅₀ of 670 nM, whereas the corresponding 4-bromophenoxy derivative (Compound 1.20) showed an IC₅₀ of 2,300 nM under identical assay conditions (pH 7.5, binding mixtures containing bromodomain protein and tetra-acetylated histone peptide) [1]. This represents a 3.4-fold improvement in binding affinity attributable solely to the 3-bromo vs. 4-bromo positional isomerism on the phenoxy ring.
| Evidence Dimension | BRD4-BD1 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 670 nM |
| Comparator Or Baseline | 2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide: IC₅₀ = 2,300 nM |
| Quantified Difference | 3.4-fold higher potency (670 nM vs. 2,300 nM) |
| Conditions | pH 7.5, BRD4-BD1 binding assay with tetra-acetylated histone peptide, 0–10 µM compound range |
Why This Matters
A 3.4-fold potency differential driven solely by bromine position means that procurement of the incorrect isomer would directly compromise assay sensitivity and SAR interpretability.
- [1] BindingDB. BDBM237532 (US9393232, Compound 4.2): IC₅₀ = 670 nM for BRD4-BD1. BDBM237412 (US9393232, Compound 1.20): IC₅₀ = 2,300 nM for BRD4-BD1. Accessed 2026. Available at: https://bindingdb.org/ View Source
